![molecular formula C14H10N4O6 B12314570 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-1-[(E)-[5-(2,3,5,6-tétradeutéro-4-nitrophényl)furan-2-yl]méthylidèneamino]imidazolidine-2,4-dione est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par une structure unique qui comprend un cycle furanne, un groupe nitrophényle et un fragment imidazolidine-2,4-dione, ce qui en fait un sujet intéressant pour les études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-hydroxy-1-[(E)-[5-(2,3,5,6-tétradeutéro-4-nitrophényl)furan-2-yl]méthylidèneamino]imidazolidine-2,4-dione implique généralement plusieurs étapes, notamment la formation du cycle furanne, l'introduction du groupe nitrophényle et l'assemblage final de la structure imidazolidine-2,4-dione. Les voies de synthèse courantes peuvent inclure :
Formation du cycle furanne : Elle peut être réalisée par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe nitrophényle : Cette étape implique souvent des réactions de nitration utilisant des réactifs tels que l'acide nitrique ou le tétrafluoroborate de nitronium.
Assemblage de la structure imidazolidine-2,4-dione : Cela peut être réalisé par des réactions de condensation impliquant l'urée ou ses dérivés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la possibilité de mise à l'échelle, la rentabilité et les considérations environnementales. Des techniques telles que la synthèse en flux continu et l'utilisation de principes de chimie verte peuvent être employées pour améliorer l'efficacité et réduire les déchets.
Analyse Des Réactions Chimiques
Types de réactions
5-hydroxy-1-[(E)-[5-(2,3,5,6-tétradeutéro-4-nitrophényl)furan-2-yl]méthylidèneamino]imidazolidine-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des réactifs tels que l'hydrogène gazeux et le palladium sur carbone.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe nitrophényle.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Hydrogène gazeux avec du palladium sur carbone ou du borohydrure de sodium.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés nitrophényles substitués.
Applications De Recherche Scientifique
5-hydroxy-1-[(E)-[5-(2,3,5,6-tétradeutéro-4-nitrophényl)furan-2-yl]méthylidèneamino]imidazolidine-2,4-dione a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé de référence pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel 5-hydroxy-1-[(E)-[5-(2,3,5,6-tétradeutéro-4-nitrophényl)furan-2-yl]méthylidèneamino]imidazolidine-2,4-dione exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Il peut s'agir de :
Cibles moléculaires : Enzymes, récepteurs ou autres protéines auxquelles le composé se lie ou qu'il modifie.
Voies impliquées : Voies de transduction du signal, voies métaboliques ou autres processus cellulaires affectés par le composé.
Mécanisme D'action
The mechanism by which 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxy-2-nonénal : Un hydroxyalcénal α,β-insaturé présentant des caractéristiques structurales similaires.
Dérivés de l'imidazole : Composés contenant le cycle imidazole, qui peuvent partager certaines propriétés chimiques.
Unicité
5-hydroxy-1-[(E)-[5-(2,3,5,6-tétradeutéro-4-nitrophényl)furan-2-yl]méthylidèneamino]imidazolidine-2,4-dione est unique en raison de sa combinaison d'un cycle furanne, d'un groupe nitrophényle et d'un fragment imidazolidine-2,4-dione. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C14H10N4O6 |
|---|---|
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+/i1D,2D,3D,4D |
Clé InChI |
PGORTQZSSAZLCK-SXYDXUJESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H] |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


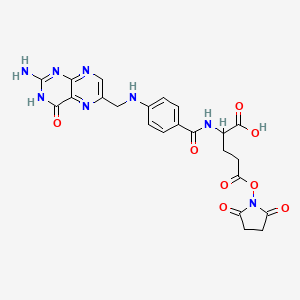
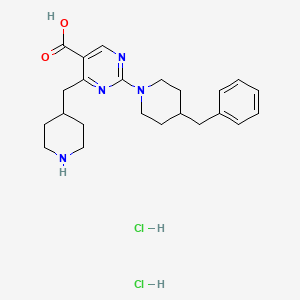
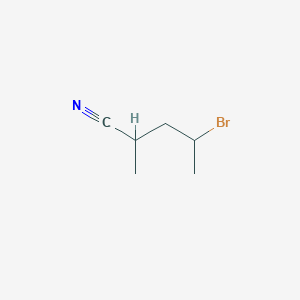
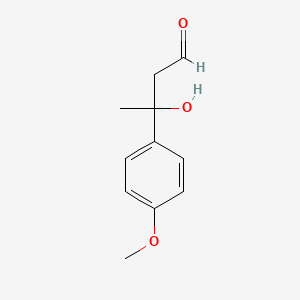
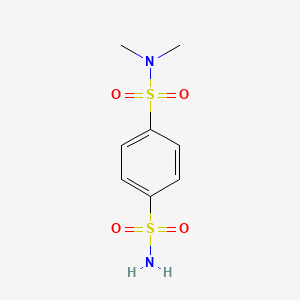
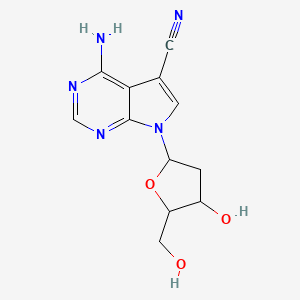

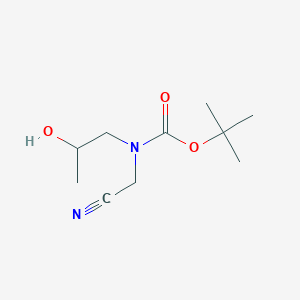


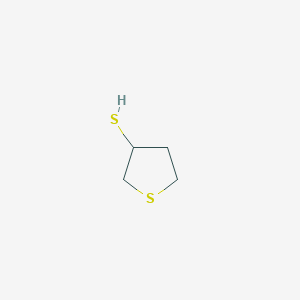
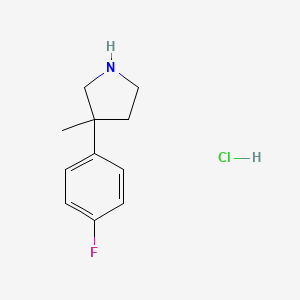
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
